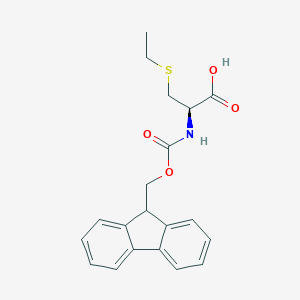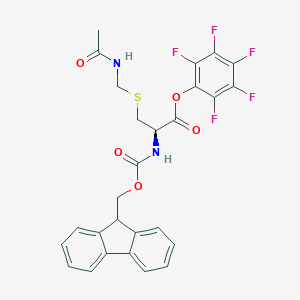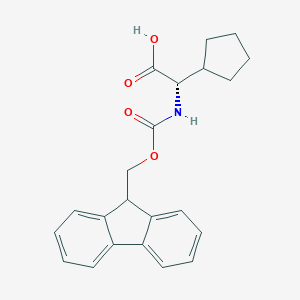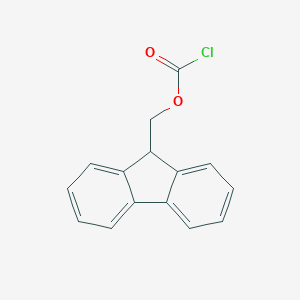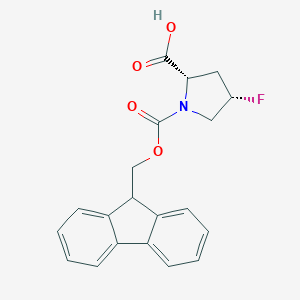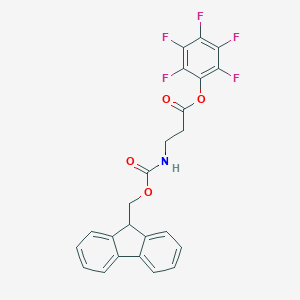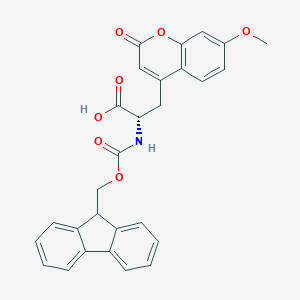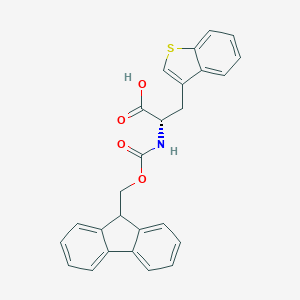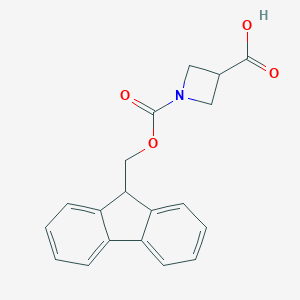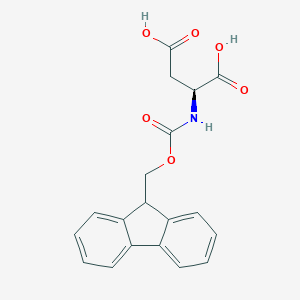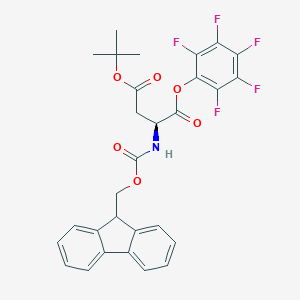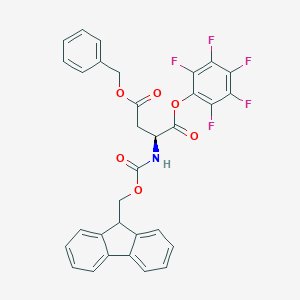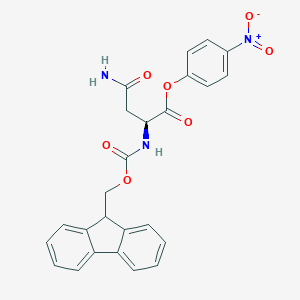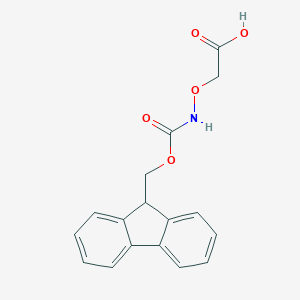
Fmoc-Ala-Gly-OH
Vue d'ensemble
Description
“Fmoc-Ala-Gly-OH” is a compound with the molecular formula C20H20N2O5 . It is also known by other names such as N-(fluorenylmethoxycarbonyl)-L-alanyl-glycine . It is used in peptide synthesis .
Synthesis Analysis
The synthesis of “Fmoc-Ala-Gly-OH” involves the use of FMOC-Ala-OH as a raw material . The synthesis process is optimized to avoid racemization . Standard coupling methods like PyBOP®/DIPEA or DIPCDI/HOBt can be used for their introduction .Molecular Structure Analysis
The molecular weight of “Fmoc-Ala-Gly-OH” is 368.38 g/mol . The IUPAC name is 2-[[ (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid . The InChIKey is GOCNEQGFDAXBQE-LBPRGKRZSA-N .Chemical Reactions Analysis
“Fmoc-Ala-Gly-OH” is used in Fmoc SPPS for peptide sequences containing Gly . The Fmoc group is rapidly removed by base .Physical And Chemical Properties Analysis
“Fmoc-Ala-Gly-OH” has a predicted boiling point of 678.2±45.0 °C and a predicted density of 1.307±0.06 g/cm3 . It has a pKa value of 3.39±0.10 (Predicted) .Applications De Recherche Scientifique
Field
This application falls under the field of Green Chemistry .
Application
Fmoc-protected amino esters, such as Fmoc-Ala-Gly-OH, are used in ester hydrolysis . This process is important for modifying amino acids, where the C-terminus carboxylic acid usually needs to be protected .
Method
The method involves using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimizing it for a broad scope of amino esters . This method improves upon the already known trimethyltin hydroxide, as it produces better yields with greener, inexpensive chemicals and less extensive energy expenditure .
Results
The optimized reaction improved yields and used greener, inexpensive chemicals with less energy expenditure .
2. Hydrogel Formation for Biomedical Applications
Field
This application is in the field of Biomedical Engineering .
Application
Fmoc-derivatized cationic hexapeptides, which could include Fmoc-Ala-Gly-OH, are used to form self-supporting hydrogels . These hydrogels have potential applications in drug delivery and diagnostic tools for imaging .
Method
The method involves synthesizing analogues of a series of peptides, where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The tendency of these peptides to self-assemble and gel in aqueous solution is then investigated .
Results
Only the Fmoc-derivatives of the series kept their capability to gel . Among them, the Fmoc-K3 hydrogel was the most rigid one and fully supported cell adhesion, survival, and duplication .
3. Synthesis of Peptides
Field
This application is in the field of Organic Chemistry .
Application
Fmoc-Ala-Gly-OH can be used in the synthesis of peptides . The Fmoc group is a common protecting group used in the synthesis of peptides .
Method
The method involves the synthesis of Fmoc-Ala-Gly-OH from Fmoc-Ala-OH . The Fmoc group is then removed in the presence of a base, allowing the free amine to react with another Fmoc-protected amino acid .
Results
The result is a peptide chain with the sequence Ala-Gly .
4. Tissue Engineering
Field
This application is in the field of Biomedical Engineering .
Application
Fmoc-derivatized cationic hexapeptides, which could include Fmoc-Ala-Gly-OH, are used to form self-supporting hydrogels . These hydrogels have potential applications in tissue engineering .
Method
The method involves synthesizing analogues of a series of peptides, where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The tendency of these peptides to self-assemble and gel in aqueous solution is then investigated .
Results
Among the Fmoc-derivatives of the series, Fmoc-K3 hydrogel was the most rigid one (G’ = 2526 Pa), acting as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
5. Preparation of Triazolopeptides and Azapeptides
Field
This application is in the field of Organic Chemistry .
Application
Fmoc-Ala-OH is commonly used as a building block in the preparation of triazolopeptides, and azapeptides .
Method
The method involves the synthesis of Fmoc-Ala-OH from Fmoc-Ala-OH . The Fmoc group is then removed in the presence of a base, allowing the free amine to react with another Fmoc-protected amino acid .
Results
The result is a peptide chain with the sequence Ala-Gly .
6. Construction of Antibody-Drug Conjugates (ADCs)
Field
This application is in the field of Biomedical Engineering .
Application
Fmoc-Gly-Gly-OH is a lysosomally cleavable linker used in the construction of antibody-drug conjugates (ADCs) .
Method
The method involves synthesizing analogues of a series of peptides, where the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group . The tendency of these peptides to self-assemble and gel in aqueous solution is then investigated .
Results
Among the Fmoc-derivatives of the series, Fmoc-K3 hydrogel was the most rigid one (G’ = 2526 Pa), acting as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-12(19(25)21-10-18(23)24)22-20(26)27-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,21,25)(H,22,26)(H,23,24)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCNEQGFDAXBQE-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-Gly-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



